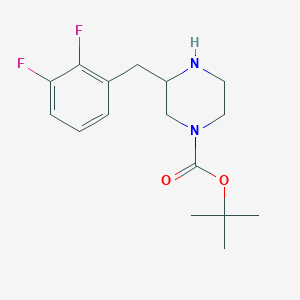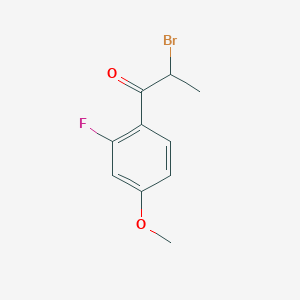![molecular formula C30H46O3 B14866526 (E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14866526.png)
(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is a complex organic compound with a unique structure This compound is characterized by its intricate arrangement of carbon, hydrogen, and oxygen atoms, forming a cyclopenta[a]phenanthrene core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent addition of functional groups. Common synthetic routes may involve:
Cyclization reactions: To form the cyclopenta[a]phenanthrene core.
Functional group modifications: Using reagents like Grignard reagents, organolithium compounds, and various catalysts to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid has several scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and mechanisms of action.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
類似化合物との比較
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core.
Steroids: Have similar structural features and biological activities.
Terpenoids: Exhibit similar chemical properties and reactivity.
Uniqueness
(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-24H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23?,24?,28-,29-,30+/m1/s1 |
InChIキー |
HGNBFRRLBCNAAD-QHDVNYOCSA-N |
異性体SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
正規SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B14866448.png)
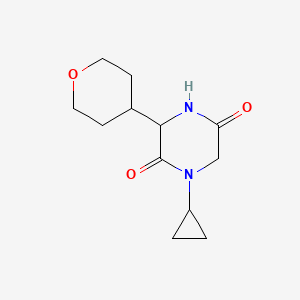
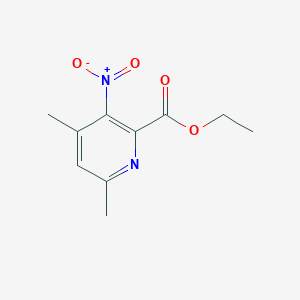

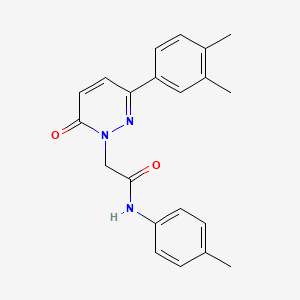
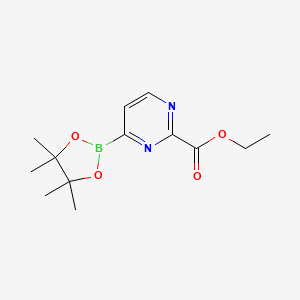

![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
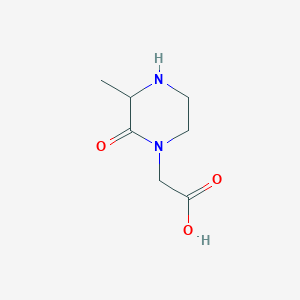
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine](/img/structure/B14866513.png)
